molecular formula C8H10KNO3 B2997276 Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 2408957-68-4

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate

Cat. No.: B2997276
CAS No.: 2408957-68-4
M. Wt: 207.27
InChI Key: WCDUCSALQUFJPH-UHFFFAOYSA-M
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Description

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula C8H11NO3K. It is a potassium salt of 5-tert-butyl-1,3-oxazole-2-carboxylic acid. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-tert-butyl-1,3-oxazole-2-carboxylate typically involves the reaction of 5-tert-butyl-1,3-oxazole-2-carboxylic acid with a potassium base. One common method is to dissolve the acid in a suitable solvent, such as methanol or ethanol, and then add potassium hydroxide or potassium tert-butoxide. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration or evaporation of the solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylate derivatives, while reduction can produce various reduced oxazole compounds .

Scientific Research Applications

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research into oxazole derivatives has shown promise in developing new therapeutic agents for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;5-tert-butyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-tert-butyl-1,3-oxazole-2-carboxylate
  • Potassium 5-tert-butyl-1,3-oxazole-4-carboxylate

Uniqueness

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

potassium;5-tert-butyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.K/c1-8(2,3)5-4-9-6(12-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDUCSALQUFJPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408957-68-4
Record name potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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